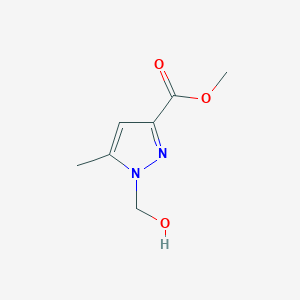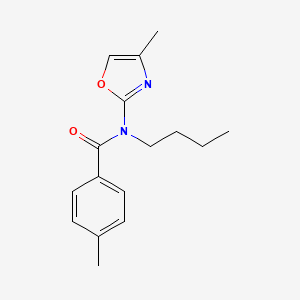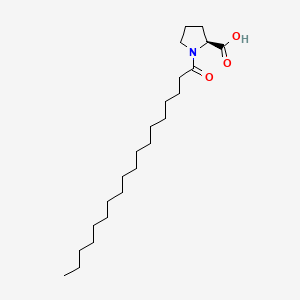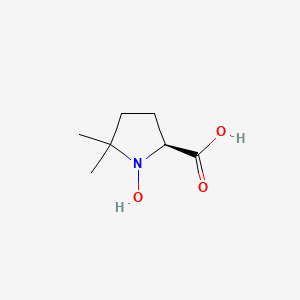![molecular formula C25H28NOPSi B12886530 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile CAS No. 112601-85-1](/img/structure/B12886530.png)
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that features both silyl and phosphoranylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride and triphenylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silyl or phosphoranylidene derivatives.
Substitution: The silyl and phosphoranylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a silyl ether or phosphine oxide, while reduction could produce a simpler alkane or alkene derivative.
Aplicaciones Científicas De Investigación
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through Wittig-type reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Its derivatives might be explored for therapeutic applications, although specific uses in medicine are still under research.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile exerts its effects involves the interaction of its silyl and phosphoranylidene groups with various molecular targets. These interactions can lead to the formation of new chemical bonds, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic addition and elimination reactions, which are central to many organic synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Another silyl-containing compound used in organic synthesis.
Triphenylphosphine oxide: A phosphoranylidene-containing compound with applications in catalysis and synthesis.
Trimethylsilyl chloride: A simpler silyl compound used as a reagent in various chemical reactions.
Uniqueness
What sets 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile apart is its combination of both silyl and phosphoranylidene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its unique structure also makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
112601-85-1 |
|---|---|
Fórmula molecular |
C25H28NOPSi |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
4-trimethylsilyloxy-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
InChI |
InChI=1S/C25H28NOPSi/c1-29(2,3)27-20-19-25(21-26)28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,19-20H2,1-3H3 |
Clave InChI |
RSEUKKITNDJBTG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)


![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)



![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)


![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
